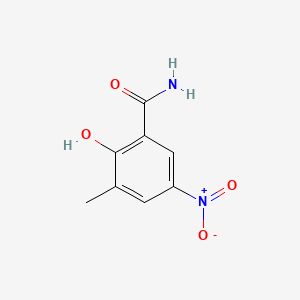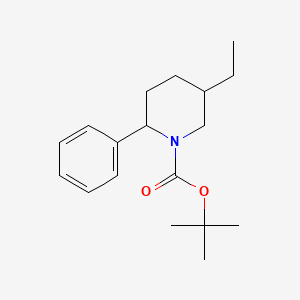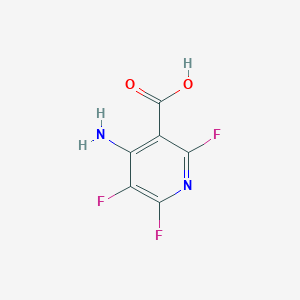
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester is an organic compound with the molecular formula C10H11FN2O4. This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a glycine ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-nitrophenyl)glycine ethyl ester typically involves the reaction of 3-fluoro-2-nitroaniline with ethyl chloroacetate in the presence of a base such as sodium or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3-amino-2-nitrophenylglycine ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-(3-fluoro-2-nitrophenyl)glycine.
Applications De Recherche Scientifique
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-2-nitrophenyl)glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity. The ester moiety allows for hydrolysis, releasing the active glycine derivative, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-fluoro-2-nitrophenyl)glycine ethyl ester
- N-(3-fluoro-4-nitrophenyl)glycine ethyl ester
Uniqueness
N-(3-fluoro-2-nitrophenyl)glycine ethyl ester is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to its isomers .
Propriétés
Numéro CAS |
55687-22-4 |
|---|---|
Formule moléculaire |
C10H11FN2O4 |
Poids moléculaire |
242.20 g/mol |
Nom IUPAC |
ethyl 2-(3-fluoro-2-nitroanilino)acetate |
InChI |
InChI=1S/C10H11FN2O4/c1-2-17-9(14)6-12-8-5-3-4-7(11)10(8)13(15)16/h3-5,12H,2,6H2,1H3 |
Clé InChI |
GBDUZYNPBZXLLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


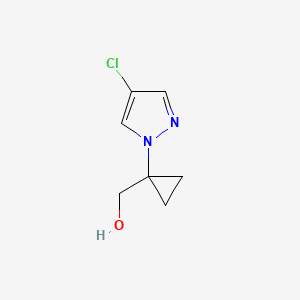
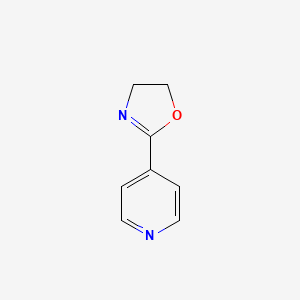
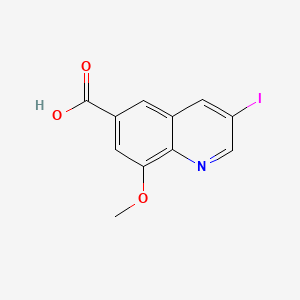
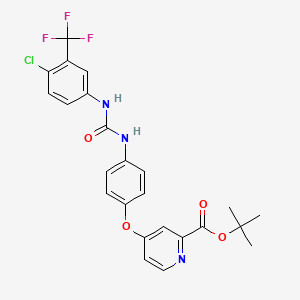

![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
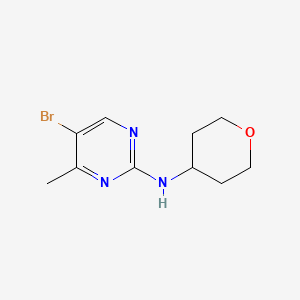
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)

